molecular formula C12H13NO3 B2604860 2-hydroxy-3-(1H-indol-3-yl)butanoic acid CAS No. 21193-78-2; 259209-22-8

2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Cat. No.: B2604860
CAS No.: 21193-78-2; 259209-22-8
M. Wt: 219.24
InChI Key: NUFXPJOTSOMKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid is a chiral indole derivative with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is of significant interest in scientific research, particularly in the fields of organic chemistry and plant biology, due to its structural features as a hydroxybutanoic acid substituted with an indole moiety. The indole ring system is a privileged structure in biochemistry, present in a wide range of biologically active molecules, from the essential amino acid tryptophan to the plant hormone auxin (indole-3-acetic acid) and its related compounds like indole-3-butyric acid (IBA) . Researchers value this specific molecular architecture for exploring auxin biosynthesis and signaling pathways, as well as for studying the structure-activity relationships of indole-based metabolites in plants. Its mechanism of action is anticipated to be complex, potentially functioning as a precursor or analog to other bioactive indole compounds, influencing physiological processes through interaction with specific protein receptors or enzymatic systems. This product is designated for Research Use Only and is supplied as a solid, requiring proper cold-chain transportation and storage to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFXPJOTSOMKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

PA389 (2-Hydroxy-3-(1H-Indol-3-yl)propanal)

  • Structural Difference: Replaces the butanoic acid chain with a propanal group (aldehyde instead of carboxylic acid).
  • Key Findings : In cytotoxicity studies, PA389 showed minimal activity against MCF-7 breast cancer cells, unlike its analog PA366 (with a 4-hydroxyphenyl head group), which exhibited potent cytotoxicity. This highlights the importance of the carboxylic acid group and chain length in biological activity .
  • Molecular Weight : ~217.22 g/mol (estimated).

2-Hydroxy-3-(1-Methyl-1H-Indol-3-yl)propanoic Acid

  • Structural Difference: Shorter propanoic acid chain (C3 vs. C4) and methyl substitution on the indole nitrogen.
  • The shorter chain could decrease steric hindrance, affecting interactions with enzymes or receptors .
  • Molecular Weight : 219.23 g/mol .

2-Amino-3-(1H-Indol-3-yl)propanoic Acid

  • Structural Difference: Substitutes the hydroxyl group with an amino group.
  • Functional Role: The amino group enables chelation with metal ions (e.g., cerium in complexes studied for catalytic or pharmaceutical applications), unlike the hydroxyl group in the target compound, which may favor different coordination modes .
  • Molecular Weight : 204.23 g/mol (estimated).

2-(1H-Indol-3-yl)acetic Acid

  • Biological Relevance: A known auxin involved in plant growth regulation.
  • Molecular Weight : 189.21 g/mol .

(2R,3S)-3-Hydroxy-2-(1-Oxo-isoindol-2-yl)butanoic Acid

  • Structural Difference : Replaces indole with a partially saturated isoindole ring and adds a ketone.
  • Impact : The isoindole ring’s reduced aromaticity may weaken π-π stacking interactions, while the ketone introduces additional polarity. Molecular weight increases to 235.24 g/mol .

Research Findings and Functional Implications

Cytotoxicity and Structural Specificity

The hydroxyl and carboxylic acid groups in 2-hydroxy-3-(1H-indol-3-yl)butanoic acid are critical for bioactivity. PA389’s lack of cytotoxicity compared to PA366 suggests that the aromatic head group’s electronic properties (indole vs. hydroxyphenyl) and acidic functional groups dictate cellular interactions .

Role in Metal Complexation

Stereochemical Influence

The (2R,3S)-stereoisomer’s defined configuration could lead to enantioselective interactions in biological systems, a feature absent in simpler analogs like 2-(1H-indol-3-yl)acetic acid .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
This compound C₁₂H₁₃NO₃ 219.24 -OH, -COOH, indole Chiral, potential metal chelation
PA389 C₁₁H₁₁NO₂ ~217.22 -OH, -CHO, indole Low cytotoxicity
2-(1H-Indol-3-yl)acetic acid C₁₀H₉NO₂ 189.21 -COOH, indole Plant auxin, high bioavailability
2-Amino-3-(1H-indol-3-yl)propanoic acid C₁₁H₁₂N₂O₂ 204.23 -NH₂, -COOH, indole Metal chelation in cerium complexes
(2R,3S)-3-Hydroxy-2-(1-oxo-isoindol-2-yl)butanoic acid C₁₂H₁₃NO₄ 235.24 -OH, -COOH, isoindole Reduced aromatic interactions

Q & A

Q. What are the established synthetic routes for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid, and how can structural elucidation be performed?

Methodological Answer: The synthesis typically involves indole-functionalized carboxylic acid derivatives. A common approach includes:

Esterification : Reacting 4-(1H-indol-3-yl)butanoic acid with methanol under acidic conditions to form methyl esters .

Reduction : Using lithium aluminum hydride (LiAlH4) to reduce esters to alcohols, followed by oxidation to the target hydroxy acid .

Hydrolysis : Acidic or basic hydrolysis of intermediates, though yields may vary with scale and conditions .

Q. Structural Elucidation :

  • NMR Spectroscopy : To confirm the indole moiety and hydroxy/acid functional groups (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) .
  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
EsterificationMethanol, H2SO4Form methyl ester
ReductionLiAlH4, THFReduce ester to alcohol
HydrolysisHCl (cat.), MeOHGenerate free acid

Q. Which spectroscopic and crystallographic methods are optimal for characterizing the structural configuration of this compound?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Identify O-H (3200–3600 cm<sup>-1</sup>) and C=O (1700–1750 cm<sup>-1</sup>) stretches .
    • NMR : <sup>1</sup>H NMR for indole protons (δ 7.0–7.5 ppm) and hydroxy/acid protons (δ 2.5–5.0 ppm) .
  • Crystallography :
    • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration using SHELXL refinement .
    • Twinned Data Refinement : For challenging crystals, SHELXL accommodates high-resolution or twinned data .

Q. Table 2: Key Spectral Peaks

Functional GroupNMR Shift (δ, ppm)IR Wavenumber (cm<sup>-1</sup>)
Indole NH10.5–11.03400–3500
Carboxylic Acid12.0–12.5 (broad)1700–1750
Hydroxy Group4.5–5.03200–3600

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies often arise from:

  • Synthetic Variability : Inconsistent hydrolysis yields (e.g., 50% vs. quantitative yields) affecting purity .
  • Assay Conditions : Differences in cell lines or enzyme sources.

Q. Strategies :

Standardized Synthesis : Optimize hydrolysis conditions (e.g., catalytic HCl/MeOH) for reproducibility .

Dose-Response Curves : Use multiple concentrations to confirm activity thresholds.

Orthogonal Assays : Combine in vitro enzyme assays (e.g., GSK-3 inhibition) with cellular models to cross-validate results .

Q. Table 3: Variables Affecting Bioactivity

VariableImpactMitigation
PurityLow purity masks true activityHPLC purification (>95%)
Assay pHAlters enzyme kineticsUse pH-stable buffers (e.g., Tris-HCl)
SolubilityLimits bioavailabilityDMSO or cyclodextrin carriers

Q. What experimental approaches are recommended to study the enzyme inhibition mechanisms of this compound?

Methodological Answer:

  • Kinetic Studies : Measure IC50 values via fluorogenic substrates (e.g., for GSK-3β) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. Case Study :

  • GSK-3 Inhibition : Preclinical studies suggest indole derivatives modulate cell survival pathways. Use HEK293 cells transfected with GSK-3β reporters .

Q. How can researchers optimize the crystallization conditions of this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test polar (MeOH/H2O) vs. non-polar (hexane/EtOAc) mixtures.
  • Temperature Gradients : Slow cooling from 40°C to 4°C to grow large crystals.
  • Additives : Use seeding or trace acetic acid to stabilize hydrogen bonds .

Q. Table 4: Crystallization Conditions

Solvent SystemCrystal QualitySHELX Refinement (R-factor)
MeOH/H2O (7:3)Prismatic0.067
EtOAc/Hexane (1:1)Needle-like0.168

Q. What are the key considerations in designing experiments to assess the antioxidant potential of this compound?

Methodological Answer:

  • In Vitro Assays :
    • DPPH Radical Scavenging : Measure absorbance at 517 nm .
    • ROS Detection : Use dichlorofluorescein (DCFH-DA) in cell models.
  • In Vivo Models : Drosophila or murine oxidative stress models with glutathione levels as endpoints .

Q. Table 5: Antioxidant Assays

AssayMechanismReadout
DPPHElectron transfer% Scavenging at 517 nm
FRAPFe<sup>3+</sup> reductionAbsorbance at 593 nm
SOD ActivitySuperoxide dismutationInhibition rate (%)

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Reactant of Route 2
2-hydroxy-3-(1H-indol-3-yl)butanoic acid

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